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molecular formula C16H18N2OS B8388880 3-Methyl-alpha-(2-phenylpropyl)imidazo[2,1-b]thiazole-5-methanol

3-Methyl-alpha-(2-phenylpropyl)imidazo[2,1-b]thiazole-5-methanol

Cat. No. B8388880
M. Wt: 286.4 g/mol
InChI Key: DZYHXTWZCGTBMQ-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

A solution of 2-phenylpropyl-3-methylimidazo[2,1-b]thiazol-5-yl methanone (Formula B-3) (0.28 g) in ethanol (20 mL) was treated with NaBH4 (41.7 mg) and reacted for 48 hours. Solvent was evaporated and the residue was treated with water and the precipitated product was extracted into ethyl acetate. Drying and evaporation of the extract gave crude 3-Methyl-α-(2-phenylpropyl)imidazo[2,1-b]thiazole-5-methanol (Formula B-5) (0.25 g) which deposited pure 3-Methyl-α-(2-phenylpropyl)imidazo[2,1-b]thiazole-5-methanol (Formula B-5) (0.23 g), m.p. 135-136°, from isopropanol solution.
Name
2-phenylpropyl-3-methylimidazo[2,1-b]thiazol-5-yl methanone
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
41.7 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:20])[CH2:8][C:9]([C:11]2[N:18]3[C:14]([S:15][CH:16]=[C:17]3[CH3:19])=[N:13][CH:12]=2)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>C(O)C>[CH3:19][C:17]1[N:18]2[C:11]([CH:9]([CH2:8][CH:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[CH3:20])[OH:10])=[CH:12][N:13]=[C:14]2[S:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
2-phenylpropyl-3-methylimidazo[2,1-b]thiazol-5-yl methanone
Quantity
0.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)C1=CN=C2SC=C(N21)C)C
Name
Quantity
41.7 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
the precipitated product was extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the extract

Outcomes

Product
Name
Type
product
Smiles
CC=1N2C(SC1)=NC=C2C(O)CC(C)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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